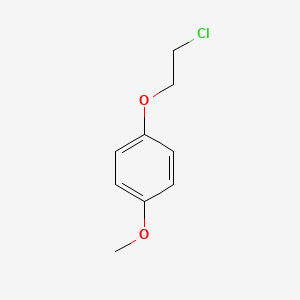

1-(2-Chloroethoxy)-4-methoxybenzene

Descripción general

Descripción

1-(2-Chloroethoxy)-4-methoxybenzene is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds that feature chloro, methoxy, and benzene moieties, which can provide insights into the behavior and characteristics of similar compounds. For instance, the oxidation of 2-chloro-1,4-dimethoxybenzene by lignin peroxidase and the synthesis of various methoxybenzene derivatives are discussed .

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions, such as the iodobenzene-catalyzed cyclization of 2-aryl-N-methoxyethanesulfonamides , and the Knoevenagel reaction to produce photoluminescent phenylene vinylene oligomers . These methods highlight the reactivity of methoxybenzene derivatives and provide potential pathways for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of methoxybenzene derivatives has been extensively studied. For example, the solid-state structure of 1,2-dimethoxybenzene was determined using X-ray crystallography, revealing the orientation of methoxy groups . Similarly, the structures of 1-chloro-3,6-dimethoxy-2,5-dimethylbenzene and its isomer were elucidated, showing different orientations and conjugation possibilities for the methoxy groups .

Chemical Reactions Analysis

Chemical reactions involving methoxybenzene derivatives include the formation of cation radicals, as seen in the oxidation of 2-chloro-1,4-dimethoxybenzene , and the isomerization of azoxybenzenes under oxidative conditions . These reactions demonstrate the reactivity of the methoxy and chloro substituents on the benzene ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxybenzene derivatives can be inferred from the studies on compounds like 1,2-dimethoxybenzene and 1-lithio-2-methoxybenzene. The conformational preferences of methoxy groups and their interactions with other substituents, such as in o-dimethoxybenzene, affect the stability and reactivity of these molecules . These insights can be applied to predict the behavior of this compound in various environments.

Aplicaciones Científicas De Investigación

Application in Understanding Grain Off-Odors

Volatile methoxybenzene compounds, including derivatives similar to 1-(2-Chloroethoxy)-4-methoxybenzene, have been studied in grains with off-odors. More than 20 volatile methoxybenzene compounds were found in a wide range of grain samples. The presence of these compounds is often linked to off-odors in grains, with specific compounds associated with different types of odors, such as musty, sour, or insect odors. This research enhances the understanding of grain quality and storage conditions (Seitz & Ram, 2000).

Role in Thermochemical Studies

Methoxyphenols, structurally related to this compound, are studied for their ability to form strong intermolecular and intramolecular hydrogen bonds. These compounds are significant in the context of antioxidants and biologically active molecules. Thermochemical and spectroscopic studies, along with quantum-chemical analyses, have been conducted to understand their properties and behaviors under different conditions (Varfolomeev et al., 2010).

Environmental Pollution and Catalytic Reduction

Studies have explored the catalytic reduction of compounds like 4,4′-(2,2,2-trichloroethane-1,1-diyl)bis(methoxybenzene), which are structurally related to this compound. These compounds, known as environmental pollutants, can be catalytically reduced using specific methods, providing insights into pollution control and environmental protection strategies (McGuire et al., 2016).

Synthesis and Chemical Transformations

Research has also focused on the synthesis and transformation of related compounds. For example, the transformation of trioxybenzenes into various dicarbobenzenes via regioselective reductive electrophilic substitution of methoxy groups has been studied. These transformations have implications in synthetic chemistry and the development of new chemical compounds (Azzena et al., 1993).

Electrochemical Studies

Electrochemical studies involving similar methoxybenzene derivatives have been conducted. This research is crucial for understanding the electrochemical properties of these compounds and their potential applications in various fields, including energy storage and conversion (McGuire & Peters, 2016).

Mecanismo De Acción

Target of Action

Similar compounds have been used in the synthesis of various organic compounds , suggesting that it may interact with a wide range of molecular targets.

Pharmacokinetics

Its solubility in chloroform suggests that it may have good bioavailability in lipid-rich environments.

Result of Action

Given its potential use in the synthesis of dna detection polymers , it may have effects on cellular processes related to DNA synthesis and detection.

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of 1-(2-Chloroethoxy)-4-methoxybenzene . .

Propiedades

IUPAC Name |

1-(2-chloroethoxy)-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO2/c1-11-8-2-4-9(5-3-8)12-7-6-10/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAMJRUQPYAEKHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20435259 | |

| Record name | 1-(2-chloroethoxy)-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20435259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3383-74-2 | |

| Record name | 1-(2-Chloroethoxy)-4-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3383-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-chloroethoxy)-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20435259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

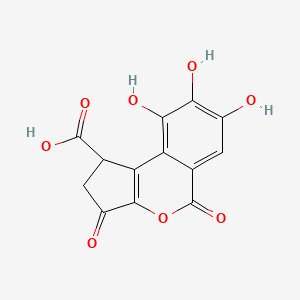

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(Morpholinomethyl)phenyl]methanol](/img/structure/B1278151.png)

![Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1278166.png)